molecular formula C13H16BrNO3 B3048453 6-Benzamido-2-bromohexanoic acid CAS No. 1700-05-6

6-Benzamido-2-bromohexanoic acid

Cat. No.: B3048453
CAS No.: 1700-05-6
M. Wt: 314.17 g/mol
InChI Key: FJFPFKONXJAJQH-UHFFFAOYSA-N
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Description

6-Benzamido-2-bromohexanoic acid is an organic compound with the molecular formula C13H16BrNO3. This compound is characterized by the presence of a benzamido group attached to a hexanoic acid backbone, with a bromine atom at the second position. It is a versatile compound used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzamido-2-bromohexanoic acid typically involves the bromination of hexanoic acid followed by the introduction of a benzamido group. One common method includes the reaction of 6-bromohexanoic acid with benzamide under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Benzamido-2-bromohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products Formed

    Substitution: Formation of various substituted hexanoic acid derivatives

    Oxidation: Formation of hexanoic acid derivatives

    Reduction: Formation of hexanol derivatives

    Hydrolysis: Formation of hexanoic acid and benzamide

Scientific Research Applications

6-Benzamido-2-bromohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzamido-2-bromohexanoic acid involves its interaction with various molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanoic acid: Lacks the benzamido group, making it less versatile in forming hydrogen bonds.

    Benzamide: Lacks the hexanoic acid backbone and bromine atom, limiting its reactivity.

    2-Bromohexanoic acid: Similar structure but lacks the benzamido group, affecting its chemical properties.

Uniqueness

6-Benzamido-2-bromohexanoic acid is unique due to the combination of the benzamido group and the brominated hexanoic acid backbone. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

6-benzamido-2-bromohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFPFKONXJAJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277731
Record name 6-Benzamido-2-bromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700-05-6
Record name Hexanoic acid, 6-benzamido-2-bromo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzamido-2-bromohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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